molecular formula C12H14F3N5O2 B10892773 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-propyl-1,2,4-oxadiazole-5-carboxamide

3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-propyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10892773
M. Wt: 317.27 g/mol
InChI Key: VGIMJYRIGMGJBM-UHFFFAOYSA-N
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Description

3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-PROPYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-PROPYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is formed through the cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate dipolarophile.

    Coupling of the Pyrazole and Oxadiazole Rings: The final step involves coupling the pyrazole and oxadiazole rings through a condensation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the oxadiazole ring can produce an amine.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: : In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: : In the industrial sector, this compound can be used in the development of new polymers and materials with enhanced properties such as thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-PROPYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[5-DIFLUOROMETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-PROPYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • 3-{[5-METHYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-PROPYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • 3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-ETHYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of 3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-N~5~-PROPYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole and oxadiazole rings provide multiple sites for interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H14F3N5O2

Molecular Weight

317.27 g/mol

IUPAC Name

3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-propyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H14F3N5O2/c1-3-4-16-10(21)11-17-9(19-22-11)6-20-7(2)5-8(18-20)12(13,14)15/h5H,3-4,6H2,1-2H3,(H,16,21)

InChI Key

VGIMJYRIGMGJBM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NC(=NO1)CN2C(=CC(=N2)C(F)(F)F)C

Origin of Product

United States

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